Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester
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Overview
Description
Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester, commonly known as Paraoxon, is a highly toxic organophosphate compound. It is a potent cholinesterase inhibitor that has been widely used in scientific research to study the mechanism of action of acetylcholinesterase and butyrylcholinesterase.
Mechanism Of Action
Paraoxon acts as a cholinesterase inhibitor by binding irreversibly to the active site of acetylcholinesterase and butyrylcholinesterase. This results in the accumulation of acetylcholine and other neurotransmitters in the synaptic cleft, leading to overstimulation of the nervous system.
Biochemical And Physiological Effects
Paraoxon exposure can lead to a range of biochemical and physiological effects, including respiratory distress, convulsions, and death. It can also cause long-term neurological damage, such as cognitive impairment, memory loss, and depression.
Advantages And Limitations For Lab Experiments
One of the advantages of using Paraoxon in lab experiments is its potency as a cholinesterase inhibitor, which allows for the precise study of the enzyme's mechanism of action. However, its high toxicity also poses a significant risk to researchers and requires careful handling and disposal.
Future Directions
Future research on Paraoxon could focus on developing safer and more effective cholinesterase inhibitors for use in the treatment of neurological disorders such as Alzheimer's disease. Other areas of investigation could include the development of new methods for detecting and monitoring Paraoxon exposure in the environment and in human populations.
Synthesis Methods
Paraoxon is synthesized by the reaction of diethyl phosphorochloridate with m-nitrobenzyl alcohol in the presence of a base. The resulting product is then treated with sodium sulfide to form the corresponding dithiophosphate ester.
Scientific Research Applications
Paraoxon has been widely used in scientific research to study the mechanism of action of acetylcholinesterase and butyrylcholinesterase. It has also been used to investigate the structure and function of these enzymes and their role in the nervous system.
properties
CAS RN |
13286-40-3 |
---|---|
Product Name |
Phosphorodithioic acid, O,O-diethyl S-m-nitrobenzyl ester |
Molecular Formula |
C11H16NO4PS2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
diethoxy-[(3-nitrophenyl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS2/c1-3-15-17(18,16-4-2)19-9-10-6-5-7-11(8-10)12(13)14/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
MIFPMXSEMTYMRE-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCC1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOP(=S)(OCC)SCC1=CC(=CC=C1)[N+](=O)[O-] |
Other CAS RN |
13286-40-3 |
Origin of Product |
United States |
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